(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative featuring a naphthyl hydrazinylidene group and a 3-nitrophenyl-substituted thiazole ring. Its (4Z) configuration denotes the stereochemistry of the hydrazinylidene moiety, which influences molecular geometry and intermolecular interactions. Pyrazoles and their derivatives are renowned for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . This article compares the target compound with structurally analogous pyrazoles, focusing on synthesis, physicochemical properties, spectral characteristics, and biological efficacy.
Properties
Molecular Formula |
C23H16N6O3S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
5-methyl-4-(naphthalen-1-yldiazenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H16N6O3S/c1-14-21(26-25-19-11-5-7-15-6-2-3-10-18(15)19)22(30)28(27-14)23-24-20(13-33-23)16-8-4-9-17(12-16)29(31)32/h2-13,27H,1H3 |
InChI Key |
DWJXIXCMMRITHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as hydrazones and thiazoles, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, thioamides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-METHYL-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. Studies indicate that (4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of the thiazole ring is believed to enhance its cytotoxic effects against tumor cells .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation markers in preclinical models. Its ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases .
Optical Sensors
The unique structural properties of this compound have led to its exploration as a component in optical chemical sensors. Its ability to form stable complexes with metal ions allows it to be utilized for detecting trace metals in environmental samples .
Photovoltaic Devices
Research is ongoing into its use in organic photovoltaic cells due to its favorable electronic properties. The incorporation of this compound into polymer blends has shown improved charge transport characteristics, enhancing the efficiency of solar energy conversion .
Case Study 1: Antimicrobial Efficacy
In a study published by Mosaddegh et al., this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity
A study conducted by Zang et al. evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that it triggered apoptosis through caspase activation and DNA fragmentation .
Mechanism of Action
The mechanism of action of (4E)-3-METHYL-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural Features and Melting Points
Key Observations :
- Fluorinated analogs (e.g., 8b) exhibit higher melting points than non-fluorinated derivatives (e.g., 9b), likely due to increased molecular rigidity and halogen bonding .
Spectral and Computational Analysis
NMR and IR Data :
- The naphthyl group in the target compound would show distinct aromatic proton signals (δ 7.5–8.5 ppm in 1H NMR) and carbons (δ 120–135 ppm in 13C NMR), similar to compound 9b .
- The 3-nitrophenyl-thiazole moiety would exhibit strong IR absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-N stretch), differentiating it from fluorinated analogs with prominent C-F stretches (~1100–1200 cm⁻¹) .
Computational Insights : Density-functional theory (DFT) studies () could predict the electron-withdrawing effect of the nitro group, polarizing the thiazole ring and enhancing electrophilic reactivity. Multiwfn analysis () might reveal localized electron density on the hydrazinylidene nitrogen, facilitating hydrogen bonding in biological systems.
Biological Activity
The compound (4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.50 g/mol. Its structure features a pyrazolone core, a thiazole ring, and various substituents that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include hydrazone formation and cyclization processes. Although specific synthetic routes are not detailed in the search results, similar compounds have been synthesized through methods involving hydrazines and thiazoles, indicating the potential for analogous pathways.
Antimicrobial Properties
Research indicates that derivatives of pyrazolone and thiazole exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, showing promising inhibitory effects. The presence of electron-withdrawing groups like nitro groups enhances the antibacterial potency by increasing the electron deficiency of the aromatic system, facilitating interactions with microbial targets .
Anticancer Activity
Studies have suggested that compounds containing thiazole and pyrazolone moieties can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as caspase activation and mitochondrial dysfunction. Specific derivatives have shown effectiveness against breast cancer and leukemia cell lines .
Anti-inflammatory Effects
Some hydrazone derivatives exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophages. This action is crucial as excessive NO production is linked to inflammatory diseases. Compounds similar to this compound have been evaluated for their ability to modulate inflammatory responses in vitro .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazole-containing compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications led to increased efficacy, suggesting that similar changes could enhance the activity of the target compound.
- Cytotoxicity Tests : In vitro cytotoxicity assays were conducted on human cancer cell lines using derivatives of pyrazolone. The findings indicated that compounds with specific substituents exhibited IC50 values in the micromolar range, demonstrating significant potential for further development.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
